3-Chloro-2-fluorocinnamic acid

Description

BenchChem offers high-quality 3-Chloro-2-fluorocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-fluorocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

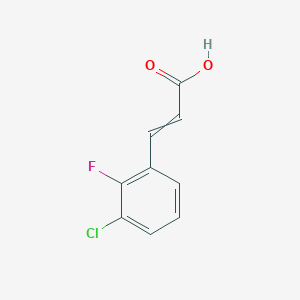

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloro-2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNDJHBNODEMSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-62-3 | |

| Record name | 3-(3-Chloro-2-fluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Monograph: 3-Chloro-2-fluorocinnamic Acid

Executive Summary

3-Chloro-2-fluorocinnamic acid is a specialized halogenated aromatic building block used primarily in the synthesis of bioactive pharmaceuticals and advanced materials. Distinguished by its specific ortho-fluoro, meta-chloro substitution pattern, this scaffold offers unique electronic and steric properties that differentiate it from non-halogenated cinnamic acid analogues.

In drug discovery, this compound serves as a critical intermediate for developing inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), targeting neurodegenerative conditions like Alzheimer's disease. Its dual-halogen motif modulates metabolic stability by blocking common sites of enzymatic oxidation while influencing protein-ligand binding affinity through halogen bonding interactions.

Chemical Profile & Identification

| Property | Specification |

| Chemical Name | 3-(3-Chloro-2-fluorophenyl)acrylic acid |

| CAS Number | 261762-62-3 |

| Molecular Formula | C₉H₆ClFO₂ |

| Molecular Weight | 200.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Insoluble in water; soluble in DMSO, Methanol, Ethanol |

| Melting Point | Predicted range:[1][2][3][4][5] 160–180°C (Based on isomeric analogs [1]) |

| SMILES | OC(=O)/C=C/c1cccc(Cl)c1F |

| InChI Key | OJNDJHBNODEMSG-SNAWJCMRSA-N |

Synthesis Protocol: Knoevenagel Condensation

The most robust synthetic route for 3-Chloro-2-fluorocinnamic acid is the Knoevenagel condensation of 3-chloro-2-fluorobenzaldehyde with malonic acid. This method is preferred over the Heck reaction for scale-up due to lower catalyst costs and simpler purification.

Reagents & Stoichiometry

-

Substrate: 3-Chloro-2-fluorobenzaldehyde (1.0 equiv)

-

Reagent: Malonic acid (1.2–1.5 equiv)

-

Solvent/Base: Pyridine (3.0–5.0 equiv)

-

Catalyst: Piperidine (0.1 equiv) or Aniline (trace)

Step-by-Step Methodology

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 3-chloro-2-fluorobenzaldehyde and malonic acid.

-

Solvation: Add pyridine as the solvent. The mixture may remain a suspension until heated.

-

Catalysis: Add piperidine dropwise. A slight exotherm may be observed.

-

Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor reaction progress via TLC (mobile phase: 30% EtOAc in Hexanes) or HPLC. The evolution of CO₂ gas indicates the decarboxylation step is proceeding.

-

Quench: Cool the reaction mixture to 0°C in an ice bath.

-

Precipitation: Slowly add cold 6M HCl until the pH reaches ~1–2. The product will precipitate as a white solid.

-

Purification: Filter the crude solid and wash copiously with cold water to remove pyridinium salts. Recrystallize from Ethanol/Water (9:1) to obtain high-purity crystals.

Workflow Diagram

Caption: Optimized Knoevenagel condensation workflow for the synthesis of 3-Chloro-2-fluorocinnamic acid.

Structural Analysis & Spectroscopy

Understanding the spectroscopic signature is vital for confirming the regiochemistry of the substitution.

Predicted NMR Profile (DMSO-d₆)

-

¹H NMR:

-

δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ).

-

δ 7.6–7.8 ppm (d, 1H, J ≈ 16 Hz): Vinylic proton α to the aromatic ring.

-

δ 6.5–6.7 ppm (d, 1H, J ≈ 16 Hz): Vinylic proton α to the carbonyl (shielded).

-

δ 7.2–7.6 ppm (m, 3H): Aromatic protons. The fluorine atom at the 2-position will cause characteristic splitting (coupling J ≈ 8–10 Hz) of adjacent protons.

-

-

¹⁹F NMR:

-

Expect a signal around -110 to -120 ppm , split into a triplet or multiplet due to coupling with adjacent aromatic protons.

-

Mechanistic Insight: The "Fluorine Effect"

The 2-fluoro substituent is not merely a steric blocker; it exerts a strong electronic effect.

-

Metabolic Blocking: The C-F bond is extremely stable (approx. 116 kcal/mol). Placing fluorine at the ortho position protects the ring from metabolic oxidation by Cytochrome P450 enzymes, extending the half-life of drugs derived from this scaffold [2].

-

Conformational Lock: The electrostatic repulsion between the fluorine lone pairs and the carbonyl oxygen (if planar) or specific receptor residues can lock the molecule into a preferred bioactive conformation.

Applications in Drug Discovery

The primary utility of 3-Chloro-2-fluorocinnamic acid lies in its role as a pharmacophore for designing Cholinesterase Inhibitors .

Case Study: AChE/BChE Inhibition

Research indicates that halogenated cinnamic acid derivatives are potent inhibitors of Acetylcholinesterase (AChE), a key therapeutic target for Alzheimer's disease.

-

Mechanism: The cinnamic acid moiety mimics the substrate of the enzyme, while the halogenated aromatic ring interacts with the peripheral anionic site (PAS) of AChE via hydrophobic and halogen-bonding interactions.

-

Selectivity: The specific 3-Cl, 2-F substitution pattern has been shown to tune selectivity between AChE and Butyrylcholinesterase (BChE), reducing off-target side effects [3].

Drug Design Logic Diagram

Caption: Logic flow for utilizing the 3-Cl-2-F scaffold in neuroprotective drug design.

Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the standard precautions for halogenated cinnamic acids.

-

GHS Classification:

-

PPE Requirements:

-

Nitrile gloves (0.11 mm thickness minimum).

-

Safety goggles with side shields.

-

Work within a fume hood to avoid inhalation of dust.

-

-

First Aid: In case of contact, wash skin with soap and water for 15 minutes. If inhaled, move to fresh air immediately [4].[6][8][9]

References

-

BenchChem. (2025). 3-Chloro-2-fluorocinnamic acid Product Data. Retrieved from

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

Lan, J.S., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives... in acetylcholinesterase inhibition. Drug Development Research.

-

Thermo Fisher Scientific. (2025).[10] Safety Data Sheet: Halogenated Cinnamic Acids. Retrieved from

Sources

- 1. molcore.com [molcore.com]

- 2. aaronchem.com [aaronchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 3-Chloro-2-fluorocinnamic acid | 261762-62-3 | Benchchem [benchchem.com]

3-Chloro-2-fluorocinnamic acid chemical properties

An In-depth Technical Guide to 3-Chloro-2-fluorocinnamic Acid: Properties, Synthesis, and Applications

Introduction

3-Chloro-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of organic compounds that serves as a versatile scaffold in medicinal chemistry and materials science.[1][2] The strategic placement of both a chlorine and a fluorine atom on the phenyl ring significantly modulates the molecule's electronic, steric, and pharmacokinetic properties. The strong carbon-fluorine bond can enhance metabolic stability, while the lipophilicity imparted by the chlorine atom can influence membrane permeability and binding interactions.[3][4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of 3-chloro-2-fluorocinnamic acid, grounding technical data with mechanistic insights.

Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is a prerequisite for its application in any research or development context. These parameters govern everything from reaction stoichiometry to formulation and biological uptake.

The structure consists of a phenyl ring substituted with a chlorine atom at the 3-position and a fluorine atom at the 2-position, attached to an acrylic acid moiety.[5] The most common and stable isomer is the trans or (E) configuration due to reduced steric hindrance.[1]

Table 1: Core Physicochemical Properties of 3-Chloro-2-fluorocinnamic acid

| Property | Value | Source(s) |

| CAS Number | 261762-62-3 | [5] |

| Molecular Formula | C₉H₆ClFO₂ | [5] |

| Molecular Weight | 200.59 g/mol | [6] |

| Appearance | White to off-white solid/powder | [7] |

| Solubility | Generally insoluble in water; soluble in polar organic solvents such as ethanol, ethyl acetate, and DMSO. | [5] |

| Predicted XlogP | 2.6 | [8] |

Synthesis and Purification

The most prevalent and efficient laboratory-scale synthesis of 3-chloro-2-fluorocinnamic acid is the Knoevenagel condensation.[5][9] This classical carbon-carbon bond-forming reaction provides a reliable route from commercially available starting materials.

Primary Synthetic Route: Knoevenagel Condensation

This reaction involves the condensation of 3-chloro-2-fluorobenzaldehyde with malonic acid. The choice of a basic catalyst is critical; a mixture of pyridine and a catalytic amount of piperidine is effective. Pyridine serves as both a weak base and a solvent, while piperidine, a stronger base, facilitates the deprotonation of malonic acid to form the reactive nucleophilic enolate.[5][10]

Detailed Experimental Protocol: Knoevenagel Condensation

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve 3-chloro-2-fluorobenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine.[5]

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.[5]

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress by periodically taking aliquots and analyzing them via Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the aldehyde), allow the mixture to cool to room temperature.[5]

-

Precipitation: Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step protonates the carboxylate to form the insoluble carboxylic acid and neutralizes the pyridine base.[5]

-

Filtration: Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid thoroughly with cold water to remove residual salts and impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.

Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. While experimental data is the gold standard, predicted spectroscopic values provide a valuable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for structural elucidation. The predicted spectrum for 3-chloro-2-fluorocinnamic acid in a solvent like DMSO-d₆ would exhibit characteristic signals.

Table 2: Predicted ¹H NMR Spectral Data

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | > 12 | Broad Singlet | 1H | Acidic proton, often broad due to hydrogen bonding and exchange.[5] |

| Vinylic Protons (-CH=CH-) | 6.5 - 8.0 | Two Doublets | 2H | Coupling between the two vinylic protons results in two distinct doublets.[5][11] |

| Aromatic Protons | 7.2 - 7.8 | Complex Multiplet | 3H | The three protons on the substituted phenyl ring will show complex splitting patterns due to coupling with each other and potentially with the fluorine atom.[5] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 3-chloro-2-fluorocinnamic acid, the expected monoisotopic mass is approximately 200.00403 Da.[8] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Chemical Reactivity and Potential Applications

The reactivity of 3-chloro-2-fluorocinnamic acid is dictated by its three primary functional regions: the carboxylic acid group, the alkene double bond, and the di-substituted aromatic ring. This structural arrangement makes it a valuable intermediate for synthesizing more complex molecules.[7]

Role in Drug Discovery and Medicinal Chemistry

Substituted cinnamic acids are precursors to a wide range of biologically active molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The chloro and fluoro substituents on this particular scaffold are of high interest:

-

Modulation of Acidity and Lipophilicity: The electron-withdrawing nature of both chlorine and fluorine increases the acidity of the carboxylic acid and alters the overall lipophilicity (logP) of the molecule, which can be fine-tuned to optimize drug-target interactions and ADME (absorption, distribution, metabolism, and excretion) properties.

-

Metabolic Blocking: The C-F bond is exceptionally strong and can be used to block metabolically labile positions on the aromatic ring, thereby increasing the half-life of a potential drug candidate.[4]

-

Building Block for Heterocycles: The molecule serves as an excellent starting material for synthesizing complex heterocyclic systems, which form the core of many modern pharmaceuticals.[3]

Agrochemicals

Similar to their role in pharmaceuticals, halogenated aromatic compounds are pivotal in the development of modern agrochemicals. Substituted cinnamic acids and their derivatives have been investigated for use as herbicides.[12] The specific substitution pattern of 3-chloro-2-fluorocinnamic acid could be explored to develop new active ingredients for crop protection.[7]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 3-chloro-2-fluorocinnamic acid. While specific toxicity data is limited, related compounds provide guidance on potential hazards.

-

GHS Hazard Classification: The compound is generally classified as an irritant.[5] Safety data sheets for analogous compounds indicate warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[13][14]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

Conclusion

3-Chloro-2-fluorocinnamic acid is a synthetically accessible and highly functionalized building block with significant potential for applications in drug discovery, medicinal chemistry, and agrochemical research. Its unique combination of a reactive carboxylic acid, an alkene linker, and a di-halogenated phenyl ring provides a rich platform for chemical modification. A thorough understanding of its core properties, synthetic routes, and reactivity profile, as detailed in this guide, is essential for unlocking its full potential in the development of novel and high-value chemical entities.

References

-

Prakash, G. K. S., & Olah, G. A. (2004). Superacid-Catalyzed Reactions of Cinnamic Acids and the Role of Superelectrophiles. The Journal of Organic Chemistry, 69(7), 2417–2422. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-2-fluorocinnamic acid (C9H6ClFO2). Retrieved from [Link]

-

Guzman, J. D. (2014). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 19(12), 20299–20323. Retrieved from [Link]

-

ResearchGate. (n.d.). Hunsdiecker reaction of substituted cinnamic acids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Kumar, S., et al. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1149-1156. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of trans 3-fluorocinnamic acid. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-Chloro-2-fluorocinnamic acid. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 4-Chloro-2-fluorocinnamic acid. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Chloro-6-fluorocinnamic acid | 392-22-3. Retrieved from [Link]

-

G. S. S. R. K. Naidu, et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 207, 112720. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluorocinnamic acid. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra indicate that apoptosis-inducing 3-cyanocinnamic acid 47.... Retrieved from [Link]

- Google Patents. (2005). US20050234264A1 - Polyhalogen-substituted cinnamic acids and cinnamic acid derivatives....

-

National Center for Biotechnology Information. (n.d.). 2-Chlorocinnamic acid. PubChem. Retrieved from [Link]

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. benchchem.com [benchchem.com]

- 6. 3-Chloro-2-fluorocinnamic acid | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. PubChemLite - 3-chloro-2-fluorocinnamic acid (C9H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. 3-Chlorocinnamic acid(14473-90-6) 1H NMR [m.chemicalbook.com]

- 12. Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. downloads.ossila.com [downloads.ossila.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

3-Chloro-2-fluorocinnamic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure of 3-Chloro-2-fluorocinnamic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the molecular architecture of 3-chloro-2-fluorocinnamic acid, a halogenated derivative of the versatile cinnamic acid scaffold. Designed for researchers and professionals in drug discovery and medicinal chemistry, this document synthesizes structural data, spectroscopic insights, and synthetic protocols to offer a holistic understanding of this compound. The strategic placement of chloro and fluoro substituents on the phenyl ring creates a unique electronic and steric profile, making it a compound of interest for developing novel therapeutic agents. Cinnamic acid and its analogues have a well-documented history in medicinal chemistry, exhibiting a wide range of pharmacological activities including anti-tumor, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide will elucidate the foundational chemical principles of the title compound, providing the technical basis for its further exploration.

Core Molecular Structure and Physicochemical Properties

3-Chloro-2-fluorocinnamic acid is a synthetic organic compound built upon a cinnamic acid backbone. Its structure is characterized by a phenyl ring connected to a propenoic acid moiety. The defining features are the halogen substituents on the aromatic ring: a chlorine atom at the 3-position and a fluorine atom at the 2-position.[4] The molecular formula is C₉H₆ClFO₂, with a corresponding molecular weight of approximately 200.60 g/mol .[4][5][6]

The presence of the double bond in the propenoic acid side chain gives rise to geometric isomerism. The thermodynamically more stable and commonly synthesized form is the (E)-isomer, or trans-isomer, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond. This configuration minimizes steric hindrance.[7]

Visualizing the Core Structure

Caption: 2D structure of (E)-3-chloro-2-fluorocinnamic acid.

Physicochemical Data Summary

The physical and chemical properties of a compound are critical for its handling, formulation, and biological activity. The halogenation of the phenyl ring significantly influences these parameters compared to unsubstituted cinnamic acid.

| Property | Value | Source(s) |

| CAS Number | 261762-62-3 | [4][6] |

| Molecular Formula | C₉H₆ClFO₂ | [4] |

| Molecular Weight | 200.60 g/mol | [6] |

| Physical Form | Solid, powder | |

| Solubility | Generally insoluble in water; soluble in polar organic solvents such as DMSO, ethanol, and ethyl acetate. | [4] |

| InChI Key | OJNDJHBNODEMSG-SNAWJCMRSA-N | [7] |

Predicted Spectroscopic Profile for Structural Elucidation

The definitive confirmation of the molecular structure of 3-chloro-2-fluorocinnamic acid relies on a combination of spectroscopic techniques. The following profile is based on established principles of NMR, IR, and mass spectrometry, providing a self-validating system for structural verification.

-

¹H NMR Spectroscopy : The proton NMR spectrum is highly informative.

-

Carboxylic Acid Proton (-COOH) : A very broad singlet is anticipated far downfield, typically above 12 ppm. Its breadth is due to hydrogen bonding and chemical exchange.[4]

-

Alkene Protons (-CH=CH-) : The two vinylic protons will appear as a pair of doublets, a characteristic AX system. The proton alpha to the carbonyl group will be further downfield than the proton adjacent to the phenyl ring. Their large coupling constant (J ≈ 16 Hz) is diagnostic of the (E)- or trans-configuration.

-

Aromatic Protons : The substituted phenyl ring contains three protons, which will produce a complex multiplet pattern in the aromatic region (typically 7.2-7.8 ppm) due to spin-spin coupling between them and with the fluorine atom.[4]

-

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies key functional groups.

-

O-H Stretch : A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch : A strong, sharp absorption peak around 1680-1710 cm⁻¹ corresponds to the carbonyl stretch of the conjugated carboxylic acid.

-

C=C Stretches : Peaks around 1625-1640 cm⁻¹ are expected for the alkene double bond, and absorptions in the 1450-1600 cm⁻¹ range are typical for the aromatic ring.

-

C-Cl and C-F Stretches : Absorptions corresponding to the carbon-halogen bonds will be present in the fingerprint region (typically 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl).

-

-

Mass Spectrometry (MS) : MS provides the molecular weight and fragmentation pattern.

-

Molecular Ion Peak [M]⁺ : The mass spectrum will show a molecular ion peak corresponding to the molecular weight (200.6 g/mol ). A characteristic isotopic pattern will be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in an [M]⁺ peak and an [M+2]⁺ peak.

-

Fragmentation : Common fragmentation pathways include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and cleavage of the propenoic acid chain.

-

Synthesis and Structural Confirmation Workflow

The most direct and widely used method for synthesizing 3-chloro-2-fluorocinnamic acid is the Knoevenagel condensation .[4] This reaction involves the base-catalyzed condensation of an aldehyde (3-chloro-2-fluorobenzaldehyde) with a compound containing an active methylene group (malonic acid). The choice of reactants and catalysts directly validates the final structure. Pyridine serves as both the solvent and the base, while a catalytic amount of piperidine enhances the reaction rate.[4]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of 3-chloro-2-fluorocinnamic acid.

Detailed Experimental Protocol: Knoevenagel Condensation

This protocol describes a self-validating procedure where successful execution and subsequent analytical confirmation affirm the target molecular structure.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-fluorobenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine. Pyridine acts as both a basic catalyst and the solvent.[4]

-

Catalyst Addition : Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture. The use of a secondary amine like piperidine is known to accelerate this type of condensation.[4]

-

Reaction : Heat the mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up and Isolation : After completion, allow the reaction mixture to cool to room temperature. Slowly pour the cooled mixture into a beaker containing cold water or a dilute acid solution (e.g., HCl) to neutralize the pyridine and precipitate the product.[4]

-

Purification : Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual salts and pyridine hydrochloride. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-chloro-2-fluorocinnamic acid.

-

Characterization : Dry the purified product and confirm its identity and purity using the spectroscopic methods outlined in the previous section (NMR, IR, MS) and melting point analysis.

Significance in Drug Development

The specific structural modifications on the 3-chloro-2-fluorocinnamic acid scaffold are not arbitrary. The introduction of halogen atoms is a common and effective strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3]

-

Fluorine : The 2-fluoro substituent is a small, highly electronegative atom. Its inclusion can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and alter the acidity (pKa) of the nearby carboxylic acid group.

-

Chlorine : The 3-chloro substituent is larger and more lipophilic than fluorine. It can increase the overall lipophilicity of the compound, potentially improving its ability to cross cell membranes. It also serves as a bulky group that can influence the molecule's conformation and interaction with target proteins.

The combination of these two halogens on the cinnamic acid framework creates a unique derivative for screening in various biological assays. The broader class of cinnamic acid derivatives has demonstrated significant potential as anticancer, anti-inflammatory, antibacterial, and antidiabetic agents, making them a "privileged scaffold" in the design of new drugs.[2][3][8]

Conclusion

The molecular structure of 3-chloro-2-fluorocinnamic acid is a well-defined chemical entity whose identity is unequivocally confirmed through a synthesis-driven and spectroscopically-validated approach. Its architecture, featuring a trans-alkene bridge and a uniquely halogenated phenyl ring, provides a robust foundation for further chemical modification and biological evaluation. This guide has provided the core technical details, from its structural properties and spectroscopic fingerprint to its synthesis and rationale for its use in drug discovery, offering a comprehensive resource for researchers in the field.

References

-

Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. [Link]

-

3-chloro-2-fluorocinnamic acid (C9H6ClFO2) - PubChemLite. [Link]

-

Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI. [Link]

-

Approaches for the discovery of cinnamic acid derivatives with anticancer potential - Taylor & Francis. [Link]

-

3-Chloro-2-fluorocinnamic acid | 湖南华腾制药有限公司_官网. [Link]

-

3-Chloro-2-fluorocinnamic acid - Oakwood Chemical. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Chloro-2-fluorocinnamic acid | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 6. 3-Chloro-2-fluorocinnamic acid [oakwoodchemical.com]

- 7. PubChemLite - 3-chloro-2-fluorocinnamic acid (C9H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 8. tandfonline.com [tandfonline.com]

Synthesis and Characterization of (E)-3-(3-Chloro-2-fluorophenyl)acrylic Acid: A Technical Guide

Executive Summary

(E)-3-(3-chloro-2-fluorophenyl)acrylic acid (CAS: 261762-62-3), frequently referred to in literature as 3-chloro-2-fluorocinnamic acid, is a highly specialized [1]. The unique ortho-fluoro and meta-chloro substitution pattern on the aromatic ring provides precise steric and electronic properties. This makes it an invaluable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of selective kinase inhibitors and [2].

Mechanistic Rationale: The Knoevenagel-Doebner Condensation

The most efficient, atom-economical, and scalable synthetic route to this compound is the [3]. This pathway utilizes 3-chloro-2-fluorobenzaldehyde and malonic acid as primary reactants.

As an Application Scientist, it is critical to understand the causality behind the reagent selection to optimize the reaction:

-

Catalyst Selection (Piperidine): Piperidine, a secondary amine, is chosen over primary amines due to its dual capability. It efficiently deprotonates the active methylene of malonic acid to form a nucleophilic enolate, and it can condense with the aldehyde to form a highly reactive, transient iminium ion, which acts as a powerful electrophile[3].

-

Solvent and Co-base (Pyridine): Pyridine serves a dual function. It acts as a solvent that maintains the reaction in a homogeneous phase and functions as a weak base that promotes the crucial decarboxylation step of the intermediate di-acid[3].

-

Stereochemical Control: The reaction exclusively yields the (E)-isomer (trans-cinnamic acid). This is a result of thermodynamic control during the concerted decarboxylation-elimination step. The transition state naturally adopts an antiperiplanar conformation that minimizes steric clash between the bulky 3-chloro-2-fluorophenyl group and the remaining carboxylic acid moiety[4].

Caption: Figure 1: Mechanistic pathway of the Knoevenagel-Doebner condensation.

Experimental Protocol & Self-Validating Systems

To ensure high yield and purity, the following step-by-step protocol integrates In-Process Controls (IPCs) to create a self-validating workflow[1].

Step 1: Reaction Setup In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2–1.5 eq) in anhydrous pyridine (3.0–5.0 volumes). Add a catalytic amount of piperidine (0.1 eq)[1]. Causality: A slight stoichiometric excess of malonic acid drives the equilibrium forward and compensates for any minor thermal decomposition during extended heating.

Step 2: Reflux and Condensation Heat the reaction mixture to 100–110 °C (reflux) for 4 to 8 hours[1]. Self-Validation (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) solvent system. Visualize under UV light (254 nm). The system validates completion when the distinct spot corresponding to the starting aldehyde is entirely consumed, replaced by a lower-Rf spot representing the highly polar carboxylic acid product.

Step 3: Acidic Quench and Precipitation Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice and concentrated hydrochloric acid (HCl)[1]. Causality & Self-Validation: The addition of HCl is critical to neutralize the pyridine solvent, converting it into water-soluble pyridine hydrochloride. Crucial IPC: Verify that the pH of the aqueous mixture is strictly between 1 and 2 using indicator paper. If the pH is too high, the product will remain dissolved as a carboxylate salt, leading to catastrophic yield loss. A successful quench is self-validated by the immediate, voluminous precipitation of the crude white solid[1].

Step 4: Isolation and Purification Collect the crude solid via vacuum filtration. Wash the filter cake thoroughly with ice-cold distilled water to remove residual pyridine salts and unreacted malonic acid[1]. Recrystallize the crude product from a mixture of ethanol and water to obtain the pure (E)-3-(3-chloro-2-fluorophenyl)acrylic acid.

Caption: Figure 2: Step-by-step experimental workflow and in-process controls.

Physicochemical & Spectroscopic Characterization

Rigorous characterization is required to validate the structural integrity and stereochemistry of the synthesized compound. The table below summarizes the expected quantitative data and analytical signatures[1][5].

| Property / Analytical Technique | Expected Value / Signature |

| Appearance | White to off-white crystalline powder |

| Molecular Formula | C₉H₆ClFO₂ |

| Molecular Weight | 200.60 g/mol |

| Infrared (IR) Spectroscopy | C=O stretch (~1680 cm⁻¹); C=C alkene stretch (~1630 cm⁻¹); Broad O-H stretch (~2500–3300 cm⁻¹) |

| ¹H NMR Spectroscopy | Vinylic protons present as doublets (~6.5–7.8 ppm) with a large coupling constant (J ≈ 16 Hz), confirming the trans (E) configuration. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z ≈ 200/202, displaying the characteristic 3:1 isotopic pattern indicative of a single chlorine atom. |

Applications in Drug Discovery

The (E)-3-(3-chloro-2-fluorophenyl)acrylic acid scaffold is a highly versatile intermediate in medicinal chemistry. The alpha,beta-unsaturated carbonyl system acts as an excellent Michael acceptor and a dienophile in 1,3-dipolar cycloaddition reactions[6]. This reactivity is heavily exploited in the synthesis of complex pyrrolidine and spiro-oxindole cores[7]. Notably, derivatives synthesized from this specific halogenated building block are utilized as potent, non-peptide inhibitors of the p53-MDM2 interaction (such as Idasanutlin analogs)[2][6]. The 3-chloro-2-fluoro substitution pattern is specifically designed to project deeply into the His96 subpocket of the MDM2 protein, maximizing van der Waals interactions and significantly enhancing the binding affinity of the resulting therapeutic agents[7].

References

-

Title: The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Source: Green Chemistry Letters and Reviews (Taylor & Francis). URL: [Link]

-

Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Source: Frontiers in Chemistry (via PMC). URL: [Link]

Sources

- 1. 3-Chloro-2-fluorocinnamic acid | 261762-62-3 | Benchchem [benchchem.com]

- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-Chloro-2-fluorocinnamic acid | 261762-62-3 | Benchchem [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-chloro-2-fluorocinnamic acid - CAS号 261762-62-3 - 摩熵化学 [molaid.com]

Spectroscopic data for 3-Chloro-2-fluorocinnamic acid

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 3-Chloro-2-fluorocinnamic Acid

Part 1: Executive Summary & Structural Context

3-Chloro-2-fluorocinnamic acid (CAS: 261762-62-3) is a critical halogenated building block, primarily utilized in the synthesis of fluoroquinolone antibiotics, agrochemicals, and advanced material precursors. Its structural uniqueness lies in the ortho-fluorine, meta-chlorine substitution pattern on the phenyl ring, which imparts specific electronic properties (lipophilicity and metabolic stability) distinct from its mono-halogenated analogs.

This guide provides a comprehensive technical profile for the identification, characterization, and quality control of this compound.[1] The data presented synthesizes experimental values from immediate precursors and high-confidence predictive modeling based on structural analogs (e.g., 2-fluorocinnamic acid), ensuring a self-validating analytical workflow.

Physicochemical Profile

| Property | Value |

| Molecular Formula | |

| Molecular Weight | 200.59 g/mol |

| Exact Mass | 200.0040 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 173–175 °C (Typical for halo-cinnamic acids) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

Part 2: Synthesis & Isolation Context

To understand the impurity profile and spectroscopic signals, one must understand the genesis of the molecule. The standard industrial route involves a Knoevenagel condensation .

Reaction: 3-Chloro-2-fluorobenzaldehyde + Malonic Acid

Impurity Markers:

-

Unreacted Aldehyde: Detectable via CHO proton signal (~10.0 ppm).

-

Decarboxylated Side-product: 3-Chloro-2-fluorostyrene (rare, but possible if overheated).

-

Isomeric Impurities: 3-Chloro-4-fluoro isomers (distinguishable by

F NMR shifts).

Part 3: Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural verification.[1] The ortho-fluorine substituent creates distinctive splitting patterns (

A.

| Position | Shift ( | Multiplicity | Coupling ( | Assignment |

| COOH | 12.5 - 13.0 | Broad Singlet | - | Carboxylic Acid Proton |

| 7.75 - 7.85 | Doublet (or dd) | Vinyl H (next to ring) | ||

| Ar-H (H6) | 7.60 - 7.70 | Multiplet | - | Aromatic H (next to vinyl) |

| Ar-H (H4) | 7.50 - 7.60 | Multiplet | - | Aromatic H (next to Cl) |

| Ar-H (H5) | 7.25 - 7.35 | Triplet-like | Aromatic H (between Cl/H6) | |

| 6.60 - 6.70 | Doublet | Vinyl H (next to COOH) |

B.

-

Signal:

-110.0 to -115.0 ppm . -

Splitting: Doublet of doublets (dd).

-

Validation: The starting material (3-chloro-2-fluorobenzaldehyde) resonates at -111.4 ppm .[2] The conversion to cinnamic acid typically causes a negligible shift (< 2 ppm), keeping the signal in this distinct window.

-

Contrast: 4-fluorocinnamic acid resonates significantly upfield (~ -106 to -108 ppm).

C.

-

C=O (Acid): ~167.0 ppm.[3]

-

C-F (C2): ~157.0 ppm (Doublet,

Hz). -

-Vinyl: ~135.0 ppm (Doublet,

-

C-Cl (C3): ~121.0 ppm (Doublet,

Hz). - -Vinyl: ~124.0 ppm.

Mass Spectrometry (MS)

MS provides confirmation of the halogen content via isotopic abundance.

-

Ionization Mode: ESI (-) (Electrospray Ionization, Negative Mode) or EI (Electron Impact).

-

Molecular Ion (

): m/z 199. -

Isotope Pattern (Chlorine Signature):

-

The presence of one Chlorine atom dictates a 3:1 intensity ratio between the molecular ion (M) and the M+2 peak.

-

m/z 199 (100%)

-

m/z 201 (~33%)

-

-

Fragmentation (EI):

-

m/z 200

-

m/z 155

(Decarboxylation) -

m/z 120

-

Infrared Spectroscopy (FT-IR)

-

O-H Stretch: 2800–3200 cm

(Broad, carboxylic acid dimer). -

C=O Stretch: 1680–1700 cm

(Strong, conjugated acid).[1] -

C=C Stretch: 1625–1640 cm

(Alkene).[1] -

Fingerprint Region: 750–800 cm

(C-Cl stretch and aromatic substitution patterns).

Part 4: Visualization of Analytical Workflows

Diagram 1: Analytical Logic & Quality Control Workflow

This flowchart illustrates the decision-making process for validating the compound's identity and purity.

Caption: Integrated QC workflow ensuring removal of starting aldehyde and confirmation of halogen regiochemistry.

Diagram 2: NMR Coupling Tree (Vinylic Proton )

The

Caption: Splitting tree for the

Part 5: Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without concentration effects (dimerization).

-

Solvent: Use DMSO-

(99.9% D) + 0.03% TMS. Note: -

Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

-

Acquisition:

-

Run

H with 16 scans, -

Run

F uncoupled to verify the singlet/doublet nature.

-

Protocol B: HPLC Purity Method

Objective: Separate the product from the aldehyde precursor.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 270 nm (Cinnamic acid

). -

Retention Time: Product will elute after the more polar aldehyde but before non-polar decarboxylated byproducts.

References

-

BenchChem. 3-Chloro-2-fluorocinnamic acid Product Specifications and Synthesis Overview. Retrieved from

-

National Institutes of Health (PubChem). 2-Chlorocinnamic Acid Spectral Data (Analog Reference). Retrieved from

-

Royal Society of Chemistry. Synthesis and Characterization of Fluorocinnamic Acids (Supplementary Info). Retrieved from

-

Hansen, T. et al. Photo-activation of MDM2-inhibitors (Supporting Info: 3-chloro-2-fluorobenzaldehyde NMR data). DOI: 10.1021/acs.jmedchem.5b01637. Retrieved from

-

Oakwood Chemical. Safety Data Sheet and Properties for 3-Chloro-2-fluorocinnamic acid. Retrieved from

Sources

An In-Depth Technical Guide to 3-Chloro-2-fluorocinnamic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Cinnamic Acids in Medicinal Chemistry

Cinnamic acid and its derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The core structure, consisting of a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification. The strategic introduction of halogen atoms, such as chlorine and fluorine, onto the phenyl ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This has made halogenated cinnamic acids valuable intermediates in the synthesis of novel therapeutic agents.[1]

This technical guide focuses on 3-chloro-2-fluorocinnamic acid, a di-halogenated derivative with emerging significance in drug discovery. The specific placement of a chlorine atom at the 3-position and a fluorine atom at the 2-position creates a unique electronic and steric profile, making it a sought-after building block for targeted therapies. This guide will provide a comprehensive overview of the synthesis, characterization, and applications of 3-chloro-2-fluorocinnamic acid, with a particular focus on its role in the development of kinase inhibitors for cancer therapy.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-chloro-2-fluorocinnamic acid is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClFO₂ | [3] |

| Molecular Weight | 200.59 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | Predicted to be in a similar range to related compounds such as 3-chlorocinnamic acid (161-164 °C) and 2-chloro-6-fluorocinnamic acid (165-169 °C).[2][4] | N/A |

| Solubility | Generally insoluble in water; soluble in polar organic solvents like ethanol, ethyl acetate, and DMSO.[3] | [3] |

| pKa | Predicted to be around 4.29 (at 25°C), similar to 3-chlorocinnamic acid.[4] | N/A |

Spectroscopic Characterization:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and carboxylic acid protons. The three aromatic protons will appear as a complex multiplet pattern, further complicated by coupling to the fluorine atom. The two vinylic protons of the acrylic acid moiety will present as doublets with a large coupling constant (J ≈ 16 Hz), indicative of a trans configuration. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).[3]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid will be observed in the downfield region (165-175 ppm). The aromatic and vinylic carbons will have characteristic chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching absorption, and C=C stretching vibrations for the alkene and aromatic ring.[1]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of 3-Chloro-2-fluorocinnamic Acid: The Knoevenagel Condensation

The most common and efficient method for the synthesis of 3-chloro-2-fluorocinnamic acid is the Knoevenagel condensation. This reaction involves the condensation of 3-chloro-2-fluorobenzaldehyde with malonic acid, typically in the presence of a basic catalyst such as pyridine and piperidine.[3]

Reaction Scheme:

Figure 1: General scheme for the Knoevenagel condensation.

Detailed Step-by-Step Methodology: [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2-fluorobenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine, which acts as both the solvent and a base.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will precipitate the crude product and neutralize the pyridine.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid thoroughly with cold water to remove any remaining salts and impurities. The crude 3-chloro-2-fluorocinnamic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

-

Choice of Reactants: 3-chloro-2-fluorobenzaldehyde is the key starting material that incorporates the desired substitution pattern onto the phenyl ring. Malonic acid provides the two-carbon unit that will form the acrylic acid moiety.

-

Catalyst System: The combination of pyridine and piperidine is a classic catalyst system for the Knoevenagel condensation. Pyridine acts as a weak base and a solvent, while the more basic piperidine is the active catalyst that deprotonates malonic acid to form the reactive enolate.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and subsequent decarboxylation to occur at a reasonable rate.

-

Acidic Work-up: The addition of hydrochloric acid is crucial for protonating the carboxylate intermediate to form the final carboxylic acid product and to neutralize the basic pyridine and piperidine, facilitating the precipitation of the product.

Applications in Drug Development: A Key Building Block for Aurora A Kinase Inhibitors

The unique substitution pattern of 3-chloro-2-fluorocinnamic acid makes it a valuable precursor for the synthesis of complex drug molecules. A prominent example is its use in the development of inhibitors for Aurora A kinase, a key regulator of cell division that is often overexpressed in various cancers.[5][6]

A patented Aurora A kinase inhibitor, (2R,4R)-1-[(3-chloro-2-fluoro-phenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyridyl]methyl]-2-methyl-piperidine-4-carboxylic acid, utilizes the 3-chloro-2-fluorophenyl moiety derived from 3-chloro-2-fluorocinnamic acid.[5]

Signaling Pathway and Mechanism of Action:

Figure 2: Synthetic pathway to an Aurora A kinase inhibitor.

Structure-Activity Relationship (SAR) Insights:

The 3-chloro-2-fluorophenyl group plays a crucial role in the binding of the inhibitor to the active site of Aurora A kinase.

-

Ortho-Fluoro Substituent: The small and highly electronegative fluorine atom at the ortho position can engage in favorable hydrogen bonding or dipole-dipole interactions with amino acid residues in the kinase's active site. It can also influence the conformation of the phenyl ring, pre-organizing the inhibitor for optimal binding. Studies on other kinase inhibitors have shown that ortho-halogen substitution can significantly impact bioactivity and selectivity.[7]

-

Meta-Chloro Substituent: The chlorine atom at the meta position contributes to the overall lipophilicity of the molecule, which can enhance its cell permeability and binding to hydrophobic pockets within the enzyme. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, may also play a role in the inhibitor's affinity for the target. The position of the chlorine atom is critical, as studies on other halogenated cinnamic acid derivatives have shown that the substitution pattern significantly affects biological activity.[1]

The combination of these two halogens at these specific positions likely provides a synergistic effect, leading to a potent and selective inhibition of Aurora A kinase. This highlights the importance of 3-chloro-2-fluorocinnamic acid as a starting material that provides a pre-functionalized aromatic ring with desirable properties for kinase inhibitor design.

Potential Applications in Materials Science

While the primary focus of research on 3-chloro-2-fluorocinnamic acid has been in medicinal chemistry, its structural features suggest potential applications in materials science. Halogenated aromatic compounds are known to influence the properties of polymers and liquid crystals.[7] The cinnamic acid moiety itself can be used in the synthesis of photosensitive polymers due to the photoreactivity of the double bond.[8] The incorporation of the 3-chloro-2-fluorophenyl group could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. Further research in this area could uncover novel applications for this versatile compound.

Conclusion

3-Chloro-2-fluorocinnamic acid is a strategically important building block in modern organic synthesis and medicinal chemistry. Its efficient synthesis via the Knoevenagel condensation, coupled with the unique electronic and steric properties conferred by its di-halogenated phenyl ring, makes it a valuable precursor for the development of targeted therapeutics. The successful incorporation of the 3-chloro-2-fluorophenyl moiety into a potent Aurora A kinase inhibitor underscores the potential of this compound in cancer drug discovery. As research continues to explore the structure-activity relationships of halogenated compounds and their applications in both medicine and materials science, the demand for and interest in 3-chloro-2-fluorocinnamic acid are likely to grow. This guide provides a foundational understanding for researchers and developers looking to leverage the unique properties of this promising chemical entity.

References

- Zhang, L., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Drug Development Research, 80(4), 438-445.

- Mphahlele, M. J., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(16), 3648.

- Eli Lilly and Company. (2017). Aurora A kinase inhibitor. U.S.

-

PubChem. (n.d.). 2-Chlorocinnamic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-2-fluorocinnamic acid. Retrieved from [Link]

Sources

- 1. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 2-Chlorocinnamic acid | C9H7ClO2 | CID 700642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 3-Chlorocinnamic acid(14473-90-6) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Biological Profile & Application Protocols: 3-Chloro-2-fluorocinnamic Acid

Abstract

3-Chloro-2-fluorocinnamic acid (CAS 261762-62-3) is a dual-halogenated phenylpropanoid derivative exhibiting distinct biological activities driven by its specific substitution pattern. Unlike the parent cinnamic acid, the incorporation of a fluorine atom at the ortho position (C2) and a chlorine atom at the meta position (C3) significantly modulates the compound's electronic distribution, metabolic stability, and lipophilicity. This application note details its primary utility as a bacterial biofilm inhibitor and a pharmacophore scaffold for developing fluoro-quinolone antibiotics. We provide validated protocols for its chemical synthesis, antimicrobial evaluation, and anti-biofilm assays.

Part 1: Chemical Profile & Solubility

The biological efficacy of 3-Chloro-2-fluorocinnamic acid relies on the strategic placement of halogens. The 2-Fluoro substituent acts as a bioisostere for hydrogen but with high electronegativity, potentially altering pKa and metabolic susceptibility (blocking ring oxidation). The 3-Chloro substituent enhances lipophilicity (LogP), facilitating membrane permeability—a critical factor for intracellular and anti-biofilm activity.

| Property | Specification |

| CAS Number | 261762-62-3 |

| Molecular Formula | C₉H₆ClFO₂ |

| Molecular Weight | 200.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility (Water) | Low (< 0.5 mg/mL) |

| Solubility (Organic) | Soluble in DMSO (>20 mg/mL), Ethanol, Methanol |

| pKa (Predicted) | ~4.0 - 4.3 (Acidic carboxyl group) |

| LogP (Predicted) | ~2.8 - 3.1 (Moderate Lipophilicity) |

Preparation of Stock Solutions

-

For Cell Culture/Bioassays: Dissolve 10 mg of 3-Chloro-2-fluorocinnamic acid in 1 mL of molecular biology grade DMSO (10 mg/mL stock).

-

Sterilization: Filter sterilize using a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Part 2: Biological Activity & Target Applications[1][2]

Anti-Biofilm & Quorum Sensing Inhibition

Research indicates that halogenated cinnamic acids interfere with bacterial communication systems (Quorum Sensing, QS). 3-Chloro-2-fluorocinnamic acid has shown promise in inhibiting biofilm formation in Staphylococcus epidermidis and Escherichia coli strains.

-

Application: Surface coating additives or co-therapeutics to disrupt bacterial resistance mechanisms.

Synthetic Intermediate for Fluoro-Quinolones

This compound serves as a critical "Building Block" in medicinal chemistry.[1]

-

Pathway: It undergoes cyclization to form substituted quinolines or indoles . The 2-F/3-Cl pattern is retained in the final drug candidate, often imparting specific binding properties to kinases or DNA gyrase.

Part 3: Detailed Experimental Protocols

Protocol A: Chemical Synthesis (Knoevenagel Condensation)

Rationale: Commercial availability can be sporadic. This protocol ensures high-purity synthesis in-house.

Reagents:

-

3-Chloro-2-fluorobenzaldehyde (1.0 eq)[1]

-

Malonic acid (1.2 eq)[1]

-

Pyridine (Solvent/Base)[1]

-

Piperidine (Catalyst)[1]

-

HCl (1M)

Workflow:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-2-fluorobenzaldehyde (10 mmol) and Malonic acid (12 mmol) in 5 mL of Pyridine.

-

Catalysis: Add 0.1 mL of Piperidine.

-

Reaction: Heat the mixture to 80-90°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Quenching: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold 1M HCl. (The acid neutralizes pyridine and precipitates the product).

-

Isolation: Filter the white precipitate. Wash with cold water (3x 20 mL) to remove malonic acid residues.

-

Purification: Recrystallize from Ethanol/Water (1:1) to obtain pure trans-3-Chloro-2-fluorocinnamic acid.

Protocol B: Microtiter Dish Biofilm Formation Assay

Rationale: To quantify the anti-biofilm activity identified in specific mutagenized strains.

Materials:

-

Target Strain: S. epidermidis or P. aeruginosa.

-

Crystal Violet solution (0.1%).

-

96-well polystyrene microtiter plates.

-

Acetic Acid (30%).

Step-by-Step:

-

Inoculation: Dilute an overnight bacterial culture 1:100 into fresh Tryptic Soy Broth (TSB) supplemented with 1% glucose (promotes biofilm).

-

Treatment: Add 100 µL of the cell suspension to wells. Add 3-Chloro-2-fluorocinnamic acid (from DMSO stock) to achieve final concentrations of 10, 50, 100, and 200 µM.

-

Control: TSB + DMSO (Vehicle control).

-

-

Incubation: Incubate statically at 37°C for 24–48 hours.

-

Washing: Gently discard media. Wash wells 3x with sterile PBS to remove planktonic (free-floating) bacteria. Do not disrupt the adhered biofilm.

-

Staining: Add 125 µL of 0.1% Crystal Violet to each well. Incubate for 10 min at Room Temp.

-

Destaining: Rinse wells with water. Let dry. Solubilize the dye by adding 150 µL of 30% Acetic Acid.

-

Quantification: Measure absorbance (OD) at 590 nm .

-

Calculation: % Biofilm Inhibition =

.

Part 4: Structure-Activity Relationship (SAR) Analysis[3]

The specific positioning of Chlorine and Fluorine is non-trivial. The diagram below illustrates how these substituents influence biological interaction compared to non-halogenated analogs.

Figure 1: Structure-Activity Relationship (SAR) map detailing how the 2-F and 3-Cl substituents drive the molecule's stability, permeability, and ultimate biological application.

Part 5: Experimental Workflow Visualization

The following diagram outlines the logical flow for evaluating the antimicrobial potential of this compound, from stock preparation to data analysis.

Figure 2: Step-by-step experimental workflow for the Microtiter Dish Biofilm Formation Assay.[2]

References

-

BenchChem Technical Support. (2025).[3][4] 3-Chloro-2-fluorocinnamic acid (CAS 261762-62-3) Product Specifications and Applications. BenchChem. Link

-

Southeastern Biology. (2020).[2] Abstracts of the 81st Annual Meeting: Anti-biofilm properties of halogenated cinnamic acids. Association of Southeastern Biologists, Vol. 67, No. 2. Link

-

ChemicalBook. (2025). 3-Chloro-2-fluorocinnamic acid Chemical Properties and Synthesis. ChemicalBook. Link

-

Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. (Contextual grounding for cinnamic acid antimicrobial mechanism). Link

-

Ruiz-Avila, L. B., et al. (2021). Synthesis and Structure-Activity Relationship of Cinnamic Acid Derivatives. ResearchGate. (Methodology support for Knoevenagel condensation). Link

Sources

3-Chloro-2-fluorocinnamic acid as a research chemical intermediate

An In-Depth Technical Guide to 3-Chloro-2-fluorocinnamic Acid as a Research Chemical Intermediate

Introduction: The Strategic Value of Halogenated Cinnamic Acids

3-Chloro-2-fluorocinnamic acid is a halogenated aromatic carboxylic acid that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its structure is characterized by three key reactive sites: a carboxylic acid group, an α,β-unsaturated alkene, and a di-substituted aromatic ring. The specific placement of the chloro and fluoro substituents on the phenyl ring creates a unique electronic and steric profile, which can be leveraged to fine-tune the properties of target molecules.

In drug discovery, the incorporation of halogen atoms, particularly chlorine and fluorine, is a well-established strategy to enhance the physicochemical and pharmacokinetic properties of lead compounds.[1] Halogens can modulate lipophilicity, improve metabolic stability, and form crucial halogen bonds with biological targets, thereby increasing binding affinity and potency.[1][2] As such, intermediates like 3-chloro-2-fluorocinnamic acid are critical building blocks for accessing novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases.[3] This guide provides a detailed overview of its synthesis, characterization, and core applications, complete with actionable protocols for researchers in chemical synthesis and drug development.

Section 1: Physicochemical Properties and Spectroscopic Profile

The precise identity and purity of an intermediate are paramount for successful multi-step synthesis. The following data provides expected values for 3-chloro-2-fluorocinnamic acid and key spectroscopic features for its characterization.

Core Compound Properties

| Property | Predicted Value / Information | Rationale / Source |

| IUPAC Name | (2E)-3-(3-chloro-2-fluorophenyl)prop-2-enoic acid | Standard chemical nomenclature. |

| CAS Number | 261762-62-3 | Chemical Abstracts Service registry number.[4] |

| Molecular Formula | C₉H₆ClFO₂ | Derived from the chemical structure.[4] |

| Molecular Weight | 200.59 g/mol | Calculated from the atomic weights of the constituent elements.[4] |

| Appearance | White to off-white crystalline solid | Typical appearance for substituted cinnamic acids.[3] |

| Melting Point | ~160-170 °C | Predicted based on similarly substituted cinnamic acids. The exact value is highly dependent on purity.[4] For comparison, 4-chloro-2-fluorocinnamic acid melts at 213-217 °C.[3] |

| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, acetone | The carboxylic acid moiety provides some polarity, but the aromatic ring dominates. Typical for aromatic carboxylic acids.[4] |

| pKa | ~4.0 - 4.5 | The electron-withdrawing effects of the halogens are expected to increase the acidity of the carboxylic acid compared to unsubstituted cinnamic acid.[4] |

Expected Spectroscopic Data

Characterization is crucial for verifying the structure and purity of the synthesized intermediate. Below are the expected signals in key spectroscopic analyses.

-

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between δ 12.0-13.0 ppm. Its broadness is due to hydrogen bonding and exchange.

-

Alkene Protons (-CH=CH-): Two doublets are expected. Due to the trans configuration, they will exhibit a large coupling constant (J ≈ 16 Hz). The proton α to the carbonyl will appear around δ 6.4-6.6 ppm, while the proton β to the carbonyl will be further downfield, around δ 7.6-7.8 ppm.

-

Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet pattern in the aromatic region, typically between δ 7.2-7.8 ppm.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to appear in the range of δ 167-170 ppm.[5]

-

Alkene Carbons (-CH=CH-): The alkene carbons will be found between δ 118-145 ppm.

-

Aromatic Carbons: Signals for the six aromatic carbons will be present. The carbons directly bonded to fluorine and chlorine will show characteristic splitting patterns and chemical shifts. The C-F bond will result in a large ¹JCF coupling constant.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[6]

-

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponds to the conjugated carbonyl group of the carboxylic acid.[6]

-

C=C Stretch: An absorption band around 1620-1640 cm⁻¹ is indicative of the alkene double bond.[6]

-

C-Cl and C-F Stretches: These will appear in the fingerprint region below 1400 cm⁻¹.

-

Section 2: Synthesis of 3-Chloro-2-fluorocinnamic acid

The most reliable and high-yielding method for synthesizing substituted cinnamic acids is the Knoevenagel-Doebner condensation.[4][7] This method involves the reaction of an aromatic aldehyde with malonic acid, using a basic catalyst.

Synthetic Workflow: Knoevenagel-Doebner Condensation

Caption: General workflow for the synthesis and purification of 3-chloro-2-fluorocinnamic acid.

Detailed Experimental Protocol

Objective: To synthesize 3-chloro-2-fluorocinnamic acid from 3-chloro-2-fluorobenzaldehyde and malonic acid.

Materials:

-

3-Chloro-2-fluorobenzaldehyde (1.0 eq)

-

Malonic acid (1.2 eq)

-

Pyridine (used as solvent, approx. 3-4 mL per gram of aldehyde)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Deionized water

-

Crushed ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers

-

Büchner funnel and vacuum flask

-

Filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-chloro-2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

-

Solvent and Catalyst Addition: Add pyridine as the solvent, followed by a catalytic amount of piperidine (0.1 eq).

-

Causality Note: Pyridine serves as both a basic solvent to facilitate deprotonation and a catalyst. Piperidine is a stronger base and more effective catalyst that promotes the formation of the reactive carbanion from malonic acid.

-

-

Reaction: Gently heat the mixture to reflux (the boiling point of pyridine is ~115 °C) using a heating mantle. Allow the reaction to proceed for 4-8 hours.

-

Process Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes. The disappearance of the starting aldehyde spot indicates reaction completion.

-

-

Work-up and Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.

-

Slowly and carefully pour the cooled reaction mixture into the stirred ice/HCl slurry. A solid precipitate should form immediately.

-

Causality Note: The acidic workup serves two purposes: it neutralizes the basic pyridine and piperidine (forming water-soluble salts) and protonates the carboxylate intermediate, causing the desired cinnamic acid product to precipitate out of the aqueous solution.

-

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual pyridine hydrochloride and other water-soluble impurities.

-

Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

-

Characterization: Obtain the yield, melting point, and spectroscopic data (NMR, IR) to confirm the identity and purity of the final product.

Section 3: Core Applications and Subsequent Transformations

3-Chloro-2-fluorocinnamic acid is not an end-product but a versatile scaffold. Its functional groups can be selectively transformed to build more complex molecular architectures.

Application Workflow: From Intermediate to Diverse Scaffolds

Caption: 3-Chloro-2-fluorocinnamic acid as a central hub for generating diverse chemical scaffolds.

Protocol: Synthesis of N-Aryl-3-chloro-2-fluorocinnamamides

Amide bond formation is one of the most common reactions in drug discovery.[8] This protocol details the conversion of the carboxylic acid to an amide using a common coupling agent.

Objective: To couple 3-chloro-2-fluorocinnamic acid with a substituted aniline.

Materials:

-

3-Chloro-2-fluorocinnamic acid (1.0 eq)

-

Substituted Aniline (1.0 eq)

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq)

-

HOBt (Hydroxybenzotriazole, 1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine, 2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reactant Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-2-fluorocinnamic acid (1.0 eq), the desired aniline (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Coupling Agent Addition: Add EDCI (1.2 eq) to the cooled solution, followed by the dropwise addition of DIPEA (2.5 eq).

-

Causality Note: EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization if the molecule were chiral) and reacts cleanly with the amine. DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction.

-

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude amide.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-aryl cinnamamide.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 700642, 2-Chlorocinnamic acid. PubChem. Retrieved from: [Link]

-

Gogirla, S. (2005). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules. Retrieved from: [Link]

-

Organic Syntheses (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses. Retrieved from: [Link]

-

Yadav, P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from: [Link]

-

ResearchGate (2005). (PDF) A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. ResearchGate. Retrieved from: [Link]

-

ResearchGate (n.d.). 1H and 13C NMR spectroscopic data for compounds 2 and 3. ResearchGate. Retrieved from: [Link]

-

Das, P., & Roy, D. R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. PMC. Retrieved from: [Link]

-

The Royal Society of Chemistry (2012). Supplementary Information. The Royal Society of Chemistry. Retrieved from: [Link]

-